molecular formula C4H6O4 B031057 2-Ethoxy-2-oxoacetic acid CAS No. 617-37-8

2-Ethoxy-2-oxoacetic acid

Cat. No. B031057
CAS RN: 617-37-8
M. Wt: 118.09 g/mol
InChI Key: JRMAQQQTXDJDNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involves simultaneous esterification and etherification, followed by carboxylation and selective hydrolysis, with an overall yield of 58% (W. Mi, 2006). Another synthesis approach involves the oxidative coupling of benzoic acids with alkynes using a rhodium/copper catalyst system under air, yielding various heterocyclic compounds (M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009).

Molecular Structure Analysis

The molecular structure of related compounds like 2-oxo-1,2-dihydropyridine-1-acetic acid has been characterized through elemental analysis, IR spectrum, and single crystal X-ray diffraction. The crystal belongs to the monoclinic system, indicating the solid state of the title compound exists as a ketonic configuration without a betaine (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Chemical reactions involving ethoxyacetic acid derivatives, such as the acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate, lead to the production of 3-hydroxy-2-arylacrylic acid ethyl esters and 3-oxo-3-arylpropanoic acid ethyl esters. These reactions are catalyzed by commercial Lewis acids and exhibit a significant dependence on temperature and substrate aldehyde nature (Matthew E. Dudley et al., 2004).

Physical Properties Analysis

The physical properties of 2-ethoxy-2-oxoacetic acid derivatives can be influenced by various synthesis conditions and molecular structures. For instance, the synthesis conditions for 4-ethoxyphenylacetic acid, which shares similar ethoxy and acetic acid groups, affect its yield and purity. Optimal conditions for the Williamson etherization reaction were determined to be a molar ratio of 1:1.6 with ethyl bromide, a reaction temperature of 68℃, and a reaction time of 5 hours, yielding about 85% (Sun Na-bo, 2006).

Scientific Research Applications

1. Synthesis of Chiral Ligands

2-Ethoxy-2-oxoacetic acid derivatives have been used in the synthesis of chiral ligands. For instance, alpha-silyl-substituted alpha-hydroxyacetic acids, synthesized through rhodium-catalyzed oxygen transfer and hydrogenation, have been applied as chiral ligands in asymmetric aldol-type reactions (Bolm et al., 2002).

2. Development of Biologically Active Compounds

Research indicates that 2-ethoxy-2-oxoacetic acid derivatives, particularly those related to 2-oxoindoline, are prospective candidates for developing biologically active compounds, including neurohormones and various pharmaceuticals (Altukhov, 2014).

3. Chemoselective Synthesis

Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has been utilized for the chemoselective synthesis of complex compounds, demonstrating its versatility in organic synthesis (Pretto et al., 2019).

4. Structural Characterization in Medicine

2-Amino-2-oxoacetic acid, closely related to 2-ethoxy-2-oxoacetic acid, has been structurally characterized to understand its mechanisms of action, particularly in its role as an antitumor and antidiabetic agent (Delgado et al., 2019).

5. Cross-Linking Reagents in Bioconjugation

2-Ethoxy-2-oxoacetic acid derivatives have been synthesized for use as heterobifunctional reagents in bioconjugation, particularly for coupling peptides to liposomes, a technique crucial in immunization strategies (Frisch et al., 1996).

6. Decarboxylative Coupling Processes

In organic synthesis, 2-oxoacetic acids have been involved in microwave-assisted decarboxylative three-component coupling processes. This methodology presents an efficient approach for synthesizing polysubstituted propargylamines (Feng et al., 2011).

7. Catalytic Oxidative Coupling

2-Ethoxy-2-oxoacetic acid derivatives have been used in the catalytic oxidative coupling processes for synthesizing heterocyclic compounds, demonstrating their utility in creating complex molecular structures (Shimizu et al., 2009).

8. Synthesis of Carboxy-1,8-Naphthyridines

The derivatives of 2-ethoxy-2-oxoacetic acid have been employed in the synthesis of 4-carboxy-1,8-naphthyridines, which are valuable ligands in metal complexes and for anchoring to semiconductor surfaces (Zong et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2-8-4(7)3(5)6/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMAQQQTXDJDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275731
Record name 2-ethoxy-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-2-oxoacetic acid

CAS RN

617-37-8
Record name Monoethyl oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxy-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanedioic acid, monoethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Wang, Y Chen, P Liang, JQ Chen, J Wu - Green Chemistry, 2022 - pubs.rsc.org
… To verify the feasibility of this fluoroalkoxycarbonylation strategy, 2-ethoxy-2-oxoacetic acid … 4-vinyl-1,1′-biphenyl (1a), 2-ethoxy-2-oxoacetic acid (2a), K 2 HPO 4 and rhodamine 6G 14 …
Number of citations: 6 pubs.rsc.org
MB Blanco, MA Teruel - Chemosphere, 2023 - Elsevier
… These radicals can follow two different reaction pathways: 1) They can react with O 2 to produce 2-ethoxy-2-oxoacetic acid (HO(O)CC(O)OCH 2 CH 3 ) and HO–O ● radical, or 2) can …
Number of citations: 0 www.sciencedirect.com
M Adib, R Pashazadeh, SJA Gohari, F Shahsavari - Synlett, 2017 - thieme-connect.com
… under the reaction conditions to give 2-ethoxy-2-oxoacetic acid (4). GC-MS analysis of the reaction mixture of 1f revealed presence of 2-ethoxy-2-oxoacetic acid (4) as a byproduct, …
Number of citations: 8 www.thieme-connect.com
J Dong, Z Wang, X Wang, H Song, Y Liu… - The Journal of organic …, 2019 - ACS Publications
… When we use acridine (59) as an N-heteroarene and 2-ethoxy-2-oxoacetic acid (60) as radical sources, a 9:1 mixture of the acyl radical addition product (61a) and alkyl radical addition …
Number of citations: 28 pubs.acs.org
YT Tsai, JL Zhu - Journal of Molecular Structure, 2023 - Elsevier
… In addition to offering 5, the process was expected to produce either 2-ethoxy-2-oxoacetic acid (HO 2 CCO 2 Et) or ethyl hydrogen carbonate (HOCO 2 Et) by cleaving the C(2)-C(3) [38] …
Number of citations: 3 www.sciencedirect.com
J Ma, X Cui, J Xu, Y Tan, Y Wang… - The Journal of Organic …, 2022 - ACS Publications
… , amino 2-oxoacetic, and 2-ethoxy-2-oxoacetic acid were valid substrates for the coupling … 3ka was provided in 88% yield when 2-ethoxy-2-oxoacetic acid was employed in the reaction. …
Number of citations: 7 pubs.acs.org
AM Davies - 2021 - search.proquest.com
Herein, the development and applications of cobaloxime/photoredox co-operative catalysis for olefin functionalization reactions is described. The primary focus has been to devise …
Number of citations: 0 search.proquest.com
Y Wu, C Jiang, D Wu, Q Gu, ZY Luo… - Chemical …, 2016 - pubs.rsc.org
… Both the N,N-diaryloxamic acid and N-monoalkyloxamic acid provided the desired product with low yield while 2-ethoxy-2-oxoacetic acid, oxalic acid, and 2-amino-2-oxoacetic acid …
Number of citations: 15 pubs.rsc.org
CO OCH - researchgate.net
Ethyl glycolate (EG), is used for the preparation of agrochemical and medicinal compounds as well as raw and intermediate materials in organic synthesis, pharmaceutical products, …
Number of citations: 0 www.researchgate.net
Q Jiang, J Jia, B Xu, A Zhao… - The Journal of Organic …, 2015 - ACS Publications
… 2-Ethoxy-2-oxoacetic acid reacted to afford a much lower yield of the desired product (24, <5% yield). It is noteworthy that the halogen groups and carboxyl group in the product are …
Number of citations: 69 pubs.acs.org

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